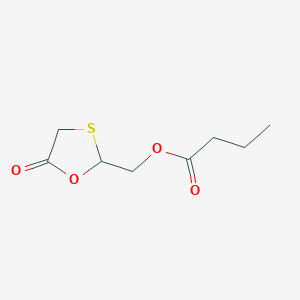

(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate

Cat. No. B8545819

Key on ui cas rn:

136891-16-2

M. Wt: 204.25 g/mol

InChI Key: UHTGOHGMLQZWAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06215004B1

Procedure details

A solution of 24 (3.90 g, 0.030 mol), mercaptoacetic acid (3.32 g, 0.036 mol) and p-TsOH.H2O (0.28 g, 1.5 mmol) in acetonitrile (600 ml) was heated at reflux for 3.5 hours. During the period of reflux, four portions of 25 ml each were drained from a Dean-Stark trap (to remove the water-acetonitrile azeotrope). Analysis of the reaction solution by TLC (6:1 hexane:AcOEt) revealed one major new component and no unreacted aldehyde (visualized by PMA and 2,4-DNP stains). The reaction solution was allowed to stir at room temperature for 16 hours, and then evaporated to dryness. The residue was partitioned between concentrated NaHCO3 (50 ml) and AcOEt (75 ml); the aqueous portion was extracted with additional AcOEt (2×75 ml). The organic fractions were combined, dried (MgSO4), filtered, and concentrated in vacuo. The crude material (6 g) was purified by flash chromatography (125 grams silica gel with 20% ethyl acetate in hexane). Compound 25 (3.27 g, 16 mmol, 53%) was obtained as an oil: TLC (3:1 hexane:AcOEt)—one spot with Rf=0.41; 1H-nmr (CDCl3)—compatible with structure; mass spectrum (FAB)—m/z=205.1 (M+1).

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH:8]=[O:9])(=[O:5])[CH2:2][CH2:3][CH3:4].[SH:10][CH2:11][C:12](O)=[O:13]>C(#N)C.CC1C=CC(S(O)(=O)=O)=CC=1.O>[C:1]([O:6][CH2:7][CH:8]1[S:10][CH2:11][C:12](=[O:13])[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(=O)OCC=O

|

|

Name

|

|

|

Quantity

|

3.32 g

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)O

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

0.28 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC=1C=CC(=CC1)S(=O)(=O)O.O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature for 16 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 3.5 hours

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

During the period of reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the water-acetonitrile azeotrope)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was partitioned between concentrated NaHCO3 (50 ml) and AcOEt (75 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous portion was extracted with additional AcOEt (2×75 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material (6 g) was purified by flash chromatography (125 grams silica gel with 20% ethyl acetate in hexane)

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)(=O)OCC1OC(CS1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 16 mmol | |

| AMOUNT: MASS | 3.27 g | |

| YIELD: PERCENTYIELD | 53% | |

| YIELD: CALCULATEDPERCENTYIELD | 53.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |